7alpha,15-Dihydroxydehydroabietic acid

Description

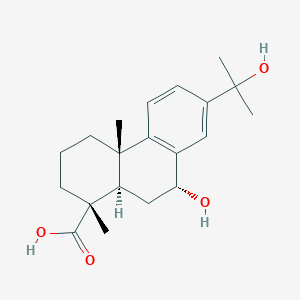

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYTGOYQATWBA-XNFNUYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Analysis of 7α,15-Dihydroxydehydroabietic Acid

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7α,15-dihydroxydehydroabietic acid, a bioactive diterpenoid. This document details its natural provenance, robust methodologies for its isolation and purification, and modern analytical techniques for its characterization and quantification. The protocols and explanations provided herein are synthesized from peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Significance of 7α,15-Dihydroxydehydroabietic Acid

7α,15-Dihydroxydehydroabietic acid is a naturally occurring oxidized abietane diterpenoid. As a derivative of dehydroabietic acid, it is part of a class of compounds known for a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] Emerging research has highlighted the therapeutic potential of 7α,15-dihydroxydehydroabietic acid itself, particularly its role as an antiangiogenic agent. A study on the chemical constituents of Pinus koraiensis pinecones revealed that this compound can significantly inhibit the promotion of angiogenesis in human umbilical vein endothelial cells (HUVECs).[2] This is achieved through the downregulation of key signaling pathways, including VEGF, p-Akt, and p-ERK.[2] Such findings underscore the potential of 7α,15-dihydroxydehydroabietic acid as a lead compound in the development of novel therapeutics, particularly in oncology.

Natural Provenance: A Coniferous Compound

The primary documented natural source of 7α,15-dihydroxydehydroabietic acid is the pinecones of the Korean pine, Pinus koraiensis.[2] These pinecones, often considered a waste byproduct of seed processing, are a rich reservoir of this and other bioactive diterpenoids.[2]

Recent comparative chromatographic studies of conifer exudates have broadened the known distribution of this compound. 7α,15-Dihydroxydehydroabietic acid has also been detected in the balm and resin of:

-

Picea abies (Norway Spruce)

-

Pinus nigra (Black Pine)

-

Larix decidua (European Larch)[3]

This suggests that the compound is likely widespread throughout the Pinaceae family, offering a range of potential raw materials for its extraction.

Isolation and Purification: A Step-by-Step Methodology

The isolation of 7α,15-dihydroxydehydroabietic acid from its natural sources follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesized, field-proven workflow based on established phytochemical techniques.

Part 1: Extraction

The initial step involves the extraction of the compound from the dried and powdered plant material. The choice of solvent is critical and is determined by the polarity of the target compound.

Protocol: Aqueous Extraction of 7α,15-Dihydroxydehydroabietic Acid from Pinus koraiensis Pinecones

-

Preparation of Plant Material: Air-dry fresh Pinus koraiensis pinecones until a constant weight is achieved. Grind the dried pinecones into a coarse powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered pinecones in deionized water at a 1:10 (w/v) ratio. The extraction should be carried out at room temperature with continuous agitation for 24-48 hours.

-

Filtration and Concentration: Filter the mixture through several layers of cheesecloth, followed by vacuum filtration using Whatman No. 1 filter paper. Concentrate the aqueous extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the target compound.

-

Lyophilization: Freeze-dry the concentrated extract to yield a crude aqueous extract powder.

Causality Behind Experimental Choices: A water-based extraction is effective for isolating polar compounds like 7α,15-dihydroxydehydroabietic acid, which possesses two hydroxyl groups and a carboxylic acid moiety.[2] The use of reduced pressure and moderate temperature during concentration is crucial to preserve the chemical integrity of the diterpenoid.

Part 2: Fractionation and Chromatographic Purification

The crude extract contains a complex mixture of compounds. Therefore, a systematic fractionation and purification process is necessary to isolate 7α,15-dihydroxydehydroabietic acid.

Protocol: Multi-Step Chromatographic Purification

-

Solvent-Solvent Partitioning (Optional but Recommended): To reduce complexity, the crude aqueous extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Based on its polarity, 7α,15-dihydroxydehydroabietic acid is expected to partition into the more polar fractions like ethyl acetate and n-butanol.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel (70-230 mesh) is a standard choice for the initial separation of compounds from the active fraction.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a gradient of methanol in dichloromethane or chloroform.

-

Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is typically used for the fine purification of polar compounds.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, often with a small percentage of a modifier like formic acid or acetic acid to improve peak shape.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Isolation: The peak corresponding to 7α,15-dihydroxydehydroabietic acid is collected.

-

Self-Validating System: Each step of the purification process is monitored by TLC or analytical HPLC to track the presence and purity of the target compound. Fractions containing the compound of interest are pooled and carried forward to the next purification step. The final purity is confirmed by analytical HPLC and structural elucidation techniques.

Caption: Generalized workflow for the isolation and purification of 7α,15-dihydroxydehydroabietic acid.

Analytical Techniques for Characterization and Quantification

Accurate identification and quantification of 7α,15-dihydroxydehydroabietic acid are essential for research and quality control.

Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[2] Fragmentation patterns observed in MS/MS can further confirm the structure.

Quantitative Analysis using HPLC

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and reliable method for the quantification of 7α,15-dihydroxydehydroabietic acid in plant extracts and purified samples.[4][5]

Hypothetical HPLC Method for Quantification

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of the purified compound. Based on the chromophore, a wavelength in the range of 210-280 nm is expected.

-

Injection Volume: 10 µL.

-

Quantification: External standard calibration is used for quantification. A calibration curve is constructed by plotting the peak area against the concentration of a certified reference standard of 7α,15-dihydroxydehydroabietic acid.

Table 1: Hypothetical HPLC Gradient Program

| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 35 | 70 | 30 |

| 40 | 70 | 30 |

Method Validation: For rigorous scientific application, the HPLC method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Biological Activity and Future Directions

The primary reported biological activity of 7α,15-dihydroxydehydroabietic acid is its antiangiogenic effect.[2] This activity positions it as a promising candidate for further investigation in cancer research and other diseases where angiogenesis plays a critical role. Future research should focus on:

-

Exploring a wider range of natural sources to identify high-yielding plant species.

-

Optimizing the isolation protocol for scalability and cost-effectiveness.

-

Conducting in-depth pharmacological studies to elucidate the mechanism of action and evaluate its in vivo efficacy and safety.

-

Synthesizing derivatives to explore structure-activity relationships and enhance its therapeutic potential.

References

-

Lee, T. K., Park, J. Y., Yu, J. S., Jang, T. S., Oh, S. T., Pang, C., Ko, Y. J., Kang, K. S., & Kim, K. H. (2018). 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs. Bioorganic & Medicinal Chemistry Letters, 28(6), 1084–1089. [Link]

-

PubChem. (n.d.). 7alpha,15-Dihydroxydehydroabietic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sakunpak, A., & Saingam, W. (2023). HPLC-DAD method validation for quantification of dehydroabietic acid and abietic acid in oral spray containing Pinus merkusii heartwood extract and its antibacterial effects on clinically isolated Streptococcus mutans. ResearchGate. [Link]

-

Kim, J. H., Lee, J. Y., Kim, Y. B., & Lee, J. H. (2014). Quantitative determination and pattern recognition analyses of bioactive marker compounds from Dipsaci Radix by HPLC. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 629–636. [Link]

-

Yang, H., Liu, Y., & Zhang, A. (2008). Two new diterpenoid acids from Pinus koraiensis. ResearchGate. [Link]

-

Wenzig, E. M., Stintzing, F. C., & Bauer, R. (2022). Exudates of Picea abies, Pinus nigra, and Larix decidua: Chromatographic Comparison and Pro-Migratory Effects on Keratinocytes In Vitro. Planta Medica, 88(03), 254–264. [Link]

-

Das, S., & Singh, P. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science, 6(2), 125-131. [Link]

-

Mokgehle, T., & Madala, N. E. (2020). Development of a Quantitative Method for Analysis of Compounds Found in Mondia whitei Using HPLC-DAD. Molecules, 25(21), 5003. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exudates of Picea abies, Pinus nigra, and Larix decidua: Chromatographic Comparison and Pro-Migratory Effects on Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Development of a Quantitative Method for Analysis of Compounds Found in Mondia whitei Using HPLC-DAD [mdpi.com]

An In-depth Technical Guide on 7alpha,15-Dihydroxydehydroabietic Acid: From Discovery to Therapeutic Potential

This guide provides a comprehensive overview of 7alpha,15-dihydroxydehydroabietic acid, a naturally occurring diterpenoid. It details its discovery, methods for isolation and structural analysis, and explores its significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound.

Part 1: Discovery and Provenance

This compound is an abietane-type diterpenoid that has been identified in various plant species.[1] A notable source of this compound is the pinecones of Pinus koraiensis, which are often considered a waste byproduct in the seed processing industry.[2] The investigation into the chemical constituents of these pinecones, driven by interest in their potential anti-tumor properties, led to the isolation of this compound along with other diterpenoids and monoterpenes.[2]

The parent compound, dehydroabietic acid (DHA), is a major component of rosin and is abundant in coniferous trees.[3] DHA and its derivatives have long been recognized for a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6][7] This existing knowledge of the therapeutic potential of dehydroabietic acid derivatives provided a strong impetus for the investigation of related compounds like this compound.

Part 2: Physicochemical Properties and Structural Elucidation

The molecular formula of this compound is C20H28O4, with a molecular weight of 332.44 g/mol .[8] The structure of this compound was determined through spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H28O4 | [8] |

| Molecular Weight | 332.4 g/mol | [8] |

| IUPAC Name | (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | [8] |

| Physical Description | Powder | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

Part 3: Experimental Protocols for Isolation and Characterization

The isolation and identification of this compound from natural sources involve a multi-step process. The following is a generalized workflow based on methodologies reported in the literature.[2]

Workflow for Isolation and Identification

Caption: Generalized workflow for the isolation and identification of this compound.

Step-by-Step Methodology

-

Extraction:

-

Air-dried and powdered plant material (e.g., pinecones of Pinus koraiensis) is subjected to extraction with water.[2]

-

The extraction is typically performed by soaking the material followed by refluxing to ensure maximum yield of water-soluble compounds.

-

-

Fractionation and Isolation:

-

The resulting aqueous extract is then subjected to a series of column chromatography steps.

-

Different stationary phases (e.g., silica gel, Sephadex) and mobile phase gradients are employed to separate the components of the crude extract.

-

Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing the compound of interest are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using modern spectroscopic techniques.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

LC/MS Analysis: Confirms the molecular weight and provides information on the fragmentation pattern, further aiding in structure confirmation.[2]

-

Part 4: Biological Activity and Mechanism of Action

Research has demonstrated that this compound possesses significant biological activities, most notably anti-angiogenic effects.[1][2]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Studies have shown that this compound can significantly inhibit the promotion of angiogenesis in human umbilical vein endothelial cells (HUVECs).[1][2]

Mechanism of Action

The anti-angiogenic effect of this compound is mediated through the downregulation of key signaling pathways involved in angiogenesis.[1][2] Specifically, it has been shown to inhibit the following:

-

Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor.

-

Phosphorylated Akt (p-Akt): A key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

-

Phosphorylated ERK (p-ERK): A downstream effector of the MAPK/ERK pathway, which is also involved in cell proliferation and differentiation.

By downregulating these signaling molecules, this compound effectively suppresses the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels.[2]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C20H28O4 | CID 12047563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 155205-64-4 | ScreenLib [screenlib.com]

An In-depth Technical Guide to the Physicochemical Properties of 7α,15-Dihydroxydehydroabietic Acid

Abstract

7α,15-Dihydroxydehydroabietic acid, a naturally occurring abietane-type diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its antiangiogenic properties.[1][2] A comprehensive understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to advance its study from the laboratory to potential clinical applications. This guide provides a detailed overview of the known and predicted physicochemical properties of 7α,15-dihydroxydehydroabietic acid, alongside a thorough examination of the standard methodologies for their experimental determination. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: A Compound of Therapeutic Promise

7α,15-Dihydroxydehydroabietic acid is a diterpenoid carboxylic acid isolated from natural sources such as Pinus koraiensis and Callicarpa kochiana.[1] Its chemical structure, characterized by a tricyclic abietane skeleton with hydroxyl groups at the C7 and C15 positions and a carboxylic acid function, underpins its biological activity.[3] Research has demonstrated its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis, through the downregulation of key signaling pathways, including VEGF, p-Akt, and p-ERK.[1][2] This biological activity positions 7α,15-dihydroxydehydroabietic acid as a promising candidate for further investigation in oncology and other angiogenesis-dependent diseases.

The progression of this promising molecule through the drug development pipeline is critically dependent on a robust characterization of its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide serves as a technical resource for researchers, providing both foundational knowledge and practical experimental frameworks.

Core Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | PubChem[3] |

| Molecular Weight | 332.4 g/mol | PubChem[3] |

| CAS Number | 155205-64-4 | MedChemExpress[2] |

| Appearance | Powder | ChemFaces |

| Predicted XLogP3 | 2.9 | PubChem[3] |

| Predicted Boiling Point | 511.4 ± 50.0 °C | ChemicalBook |

| Predicted Density | 1.194 ± 0.06 g/cm³ | ChemicalBook |

Structure:

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 7α,15-dihydroxydehydroabietic acid, the IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretching: A broad band around 3300-3500 cm⁻¹ from the hydroxyl and carboxylic acid groups.

-

C-H stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

-

C=O stretching: A strong absorption around 1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=C stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of a compound in various media is a critical determinant of its bioavailability and formulation possibilities. While specific experimental solubility data for 7α,15-dihydroxydehydroabietic acid is limited, its known solubility in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone suggests it is a lipophilic compound.

Experimental Protocol: Systematic Solubility Determination

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

-

System Preparation: Add an excess amount of 7α,15-dihydroxydehydroabietic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating in that the concentration of the dissolved compound should remain constant over time once equilibrium is achieved.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Acidity Constant (pKa): Understanding Ionization

The carboxylic acid moiety of 7α,15-dihydroxydehydroabietic acid will ionize depending on the pH of the surrounding medium. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. This property profoundly influences the compound's solubility, permeability, and interaction with biological targets. The predicted pKa is approximately 4.56.

Experimental Determination: Potentiometric Titration

-

Solution Preparation: Prepare a solution of 7α,15-dihydroxydehydroabietic acid of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The shape of the titration curve provides an internal validation of the measurement.

Stability Assessment: Ensuring Compound Integrity

The stability of 7α,15-dihydroxydehydroabietic acid under various conditions is crucial for its handling, storage, and the development of a stable pharmaceutical formulation. A material safety data sheet suggests it is stable under recommended storage conditions.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Stress Conditions: Subject solutions of the compound to a range of stress conditions, including:

-

Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

-

Oxidation: e.g., 3% H₂O₂.

-

Thermal Stress: Heating the solid or solution.

-

Photostability: Exposure to UV and visible light.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no co-eluting degradants are present.

Conclusion and Future Directions

7α,15-Dihydroxydehydroabietic acid presents a compelling profile as a potential therapeutic agent. This guide has synthesized the available information on its physicochemical properties and provided a framework of robust, self-validating experimental protocols for their determination. While predicted values offer initial guidance, the generation of comprehensive, experimentally verified data is a critical next step for the research and development community. Future work should focus on the full experimental characterization of this promising natural product to unlock its full therapeutic potential.

References

-

Lee, T. K., et al. (2018). 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs. Bioorganic & Medicinal Chemistry Letters, 28(6), 1084-1089. [Link]

-

PubChem. (n.d.). 7alpha,15-Dihydroxydehydroabietic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C20H28O4 | CID 12047563 - PubChem [pubchem.ncbi.nlm.nih.gov]

derivatives of dehydroabietic acid and their bioactivity

An In-depth Technical Guide to the Bioactive Derivatives of Dehydroabietic Acid for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Dehydroabietic Acid - A Promising Natural Scaffold

Dehydroabietic acid (DHAA) is a tricyclic diterpenoid resin acid, primarily isolated from rosin, a renewable natural resource obtained from pine trees.[1][2] Its rigid, hydrophobic, and polycyclic structure, featuring a carboxylic acid group and an aromatic ring, makes it an attractive and versatile scaffold for chemical modification in the pursuit of novel therapeutic agents.[1][2] DHAA itself exhibits a spectrum of biological activities, but its true potential lies in the diverse bioactivities of its synthetic derivatives.[1][3][4] This guide provides a comprehensive overview of the key bioactive derivatives of DHAA, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their synthesis and biological evaluation.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of dehydroabietic acid have emerged as a significant class of compounds with potent anticancer activities, acting through various mechanisms such as inducing apoptosis, inhibiting cell migration, and causing cell cycle arrest.[1] The structural modifications of the DHAA skeleton, particularly at the C-18 carboxyl group and the aromatic C-ring, have yielded numerous derivatives with enhanced cytotoxicity against a range of cancer cell lines.[5][6]

Key Anticancer Derivatives and Structure-Activity Relationships

The primary sites for structural modification on the DHAA molecule are the C-18 carboxyl group and the aromatic C-ring.[4]

-

Modifications at the C-18 Carboxyl Group: Transformation of the carboxyl group into esters, amides, alcohols, and aldehydes has been extensively explored.[5] For instance, reduction of the carboxyl group to an alcohol has been shown to increase antitumor effectiveness against HeLa and Jurkat cell lines.[5] Furthermore, the introduction of acylhydrazone moieties at this position has led to compounds with potent inhibitory activities against various cancer cell lines, including nasopharynx, liver, and cervical carcinomas.[6][7] Specifically, compound 4w , N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide, exhibited an IC50 value of 2.21 μM against HeLa cells, a significant increase in activity compared to the parent compound.[7]

-

Hybrid Molecules: A promising strategy involves the synthesis of hybrid molecules that combine the DHAA scaffold with other known anticancer pharmacophores. For example, DHA-chalcone hybrids have demonstrated low micromolar activity against breast cancer cell lines.[5] The presence of a phenol group at the C-12 position of DHAA and the incorporation of the chalcone's aromatic "A" ring are crucial for their potency.[5] Similarly, hybrids of DHAA with 1,2,3-triazole and oxazolidinone moieties have shown promising cytotoxicity, with compound 4p inducing apoptosis and cell cycle arrest in MGC-803 cells with an IC50 value of 3.18 μM.[8]

-

Aromatic Ring Modifications: Modifications on the aromatic C-ring have also yielded potent anticancer agents. For instance, the introduction of quinoxaline derivatives has resulted in compounds with IC50 values in the sub-micromolar range against various cancer cells.[1]

Representative Anticancer Derivatives of Dehydroabietic Acid

| Derivative Type | Representative Compound | Cancer Cell Line(s) | IC50 (μM) | Reference |

| Acylhydrazone | N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide (4w) | HeLa | 2.21 | [7] |

| Chalcone Hybrid | 3-pyridyl derivative (33) | MCF-7, MDA-MB-231, Hs578T | 2.21–5.89 | [5] |

| Triazole-Oxazolidinone Hybrid | Compound 4p | MGC-803 | 3.18 | [8] |

| Dipeptide Derivative | Compound 22f | HeLa | 7.76 | [1] |

| Quinoxaline Derivative | Compound 77b | SMMC-7721 | 0.72-1.78 | [1] |

Mechanism of Action

The anticancer effects of DHAA derivatives are mediated through multiple pathways. Several derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-3 and PARP cleavage.[1] Some compounds cause cell cycle arrest, for example, at the G2/M or G0/G1 phase.[1] Other reported mechanisms include the inhibition of tubulin polymerization and the targeting of the kinase domain of EGFR.[1][5]

Caption: Anticancer mechanisms of DHAA derivatives.

Experimental Protocols

Synthesis of Dehydroabietic Acid-Based Acylhydrazones

This protocol describes the synthesis of acylhydrazone derivatives of DHAA, as reported by Li et al.[6]

-

Esterification: Dehydroabietic acid (1) is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the intermediate ester (34).

-

Hydrazinolysis: The ester (34) is then treated with hydrazine hydrate in ethanol to form the dehydroabietic acylhydrazide (35).

-

Condensation: The acylhydrazide (35) is condensed with various substituted aromatic aldehydes in ethanol with a catalytic amount of acetic acid to afford the final acylhydrazone derivatives (36a-x).

-

Purification: The final products are purified by recrystallization or column chromatography.

Caption: Synthesis of DHAA acylhydrazones.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[9][10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the DHAA derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Dehydroabietic acid and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Modifications to the DHAA structure can enhance its potency and broaden its spectrum of activity.

Key Antimicrobial Derivatives and Structure-Activity Relationships

-

Gram-Positive Bacteria: Many DHAA derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] The introduction of a serine moiety at the C-18 position resulted in a derivative with a MIC90 of 8 μg/mL against methicillin-resistant S. aureus (MRSA).[2] The presence of an aldehyde function at C-18 is also important for antibacterial activity.[12]

-

Gram-Negative Bacteria: While generally less susceptible, some derivatives have shown activity against Gram-negative bacteria. A derivative containing a 1,2,3-triazole moiety at the C-14 position displayed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 1.6 to 3.1 μg/mL.[2]

-

Antifungal Activity: Pyrrolidine-containing dehydroabietic acid acetylene derivatives have shown growth inhibitory effects on fungi such as Candida albicans and Cryptococcus neoformans.[1] The aldehyde functionality at C-18 appears to be crucial for the inhibition of yeast.[12]

Representative Antimicrobial Derivatives of Dehydroabietic Acid

| Derivative Type | Representative Compound | Target Organism(s) | MIC (μg/mL) | Reference |

| Amine Derivative | Compound 5 | S. aureus, B. subtilis | 2, 4 | [1] |

| Serine Derivative | Compound 6 | MRSA, S. epidermidis | 8 (MIC90) | [2] |

| 1,2,3-Triazole Derivative | Compound 69o | Gram-positive & -negative bacteria | 1.6-3.1 | [2] |

| Hydrazone Derivative | Compound 61d | B. subtilis, S. aureus | Potent | [2] |

Mechanism of Action

The antimicrobial action of DHAA derivatives is often attributed to their ability to disrupt the integrity of the bacterial cell membrane.[13][14] These lipophilic compounds can insert into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] Broth microdilution is a common method for determining MIC.[16][17]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The DHAA derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Dehydroabietic acid and its derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[18][19]

Key Anti-inflammatory Derivatives and Structure-Activity Relationships

The introduction of aromaticity in the C-ring of the abietane skeleton, as seen in dehydroabietanes, generally leads to an increased ability to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-12p70.[20]

Mechanism of Action

DHAA exerts its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways.[18][19] It has been shown to suppress the activity of kinases such as Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.[18][19] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1][18][19]

Caption: Anti-inflammatory mechanism of DHAA.

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of the DHAA derivative for a short period, followed by stimulation with LPS.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Antiviral Activity: A Frontier in DHAA Research

The antiviral potential of dehydroabietic acid derivatives is a growing area of research.[1][3] Studies have shown that certain derivatives can inhibit the replication of various viruses.

Key Antiviral Derivatives and Structure-Activity Relationships

Oxygenated derivatives of DHAA have been evaluated for their antiviral activities.[21][22] Specifically, dehydroabietinol acetate and dehydroabietinol benzoate have been found to reduce the replication of Herpes Simplex Virus type 1 (HSV-1) at non-cytotoxic concentrations.[22] Another study reported that dehydroabietinol acetate and 12-hydroxydehydroabietinal showed significant anti-herpetic activity against both HHV-1 and HHV-2.[23]

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Cell Monolayer: A confluent monolayer of host cells is prepared in a multi-well plate.

-

Virus Infection: The cells are infected with a known amount of virus.

-

Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the DHAA derivative.

-

Incubation: The plates are incubated until viral plaques (zones of cell death) are visible.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Conclusion and Future Directions

Dehydroabietic acid has proven to be a remarkably versatile natural scaffold for the development of a wide array of bioactive compounds. The structural modifications of DHAA have led to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The structure-activity relationship studies have provided valuable insights for the rational design of more effective and selective derivatives.

Future research in this field should focus on:

-

Elucidation of detailed mechanisms of action: While some mechanisms have been identified, further studies are needed to pinpoint the specific molecular targets of these derivatives.

-

In vivo efficacy and toxicity studies: Promising in vitro candidates need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

-

Development of novel synthetic methodologies: Exploring new and efficient synthetic routes will facilitate the generation of diverse libraries of DHAA derivatives for high-throughput screening.

-

Exploration of other therapeutic areas: The broad bioactivity profile of DHAA derivatives suggests their potential application in other disease areas, which warrants further investigation.

The continued exploration of dehydroabietic acid and its derivatives holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC - NIH. (n.d.).

- Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids. (2022, June 5).

- Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PMC - NIH. (n.d.).

- Bioassays for anticancer activities - PubMed. (n.d.).

- Anti HHV-1 and HHV-2 activity in vitro of abietic and dehydroabietic acid derivatives. (2025, August 10).

- Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PubMed. (2017, June 29).

- Synthesis and biological evaluation of dehydroabietic acid derivatives - PubMed. (n.d.).

- Antibiotic sensitivity testing - Wikipedia. (n.d.).

- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).

- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).

- Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC - NIH. (n.d.).

- Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed. (2022, September 12).

- Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - MDPI. (n.d.).

- Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment. (n.d.).

- Antimicrobial Activity of Dehydroabietic Acid Derivatives (II) | Request PDF - ResearchGate. (n.d.).

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13).

- New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed. (2015, September 18).

- Bioassays for anticancer activities. - Semantic Scholar. (n.d.).

- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges - ResearchGate. (2022, July 20).

- 7 steps for screening antiviral drugs - DIFF Biotech. (2024, September 29).

- Main structure–activity relationships after screening of abietane-based compounds 1–23. (n.d.).

- Preparation of potential anti-inflammatory agents from dehydroabietic acid - PubMed. (n.d.).

- Synthesis and antimicrobial evaluation of novel analogues of dehydroabietic acid prepared by CH-Activation - PubMed. (2017, January 27).

- Antiviral Drug Screening - Creative BioLabs ViroAntibody. (n.d.).

- Synthesis and biological evaluation of dehydroabietic acid derivatives. | Sigma-Aldrich. (n.d.).

- Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed. (2019, March 29).

- Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. (n.d.).

- Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - MDPI. (n.d.).

- Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.).

- Structural effects on the bioactivity of dehydroabietic acid derivatives - PubMed. (n.d.).

- Semisynthetic Abietic and Dehydroabietic Acid Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells - Semantic Scholar. (2022, October 8).

- (PDF) Bioassays for Anticancer Activities - ResearchGate. (2025, August 6).

- Synthesis and biological evaluation of dehydroabietic acid derivatives - ResearchGate. (2025, August 6).

- Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC - NIH. (n.d.).

- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (n.d.).

- Synthesis and antitumor activities of novel dipeptide derivatives derived from dehydroabietic acid | Request PDF - ResearchGate. (2025, August 9).

Sources

- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural effects on the bioactivity of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apec.org [apec.org]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. mdpi.com [mdpi.com]

- 18. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Synthesis and biological evaluation of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Abietane Diterpenes of Korean Pine (Pinus koraiensis): A Technical Guide to Their Natural Occurrence, Isolation, and Characterization

This guide provides a comprehensive technical overview of the abietane diterpenes found in Pinus koraiensis, the Korean pine. It is intended for researchers, natural product chemists, and drug development professionals interested in the rich chemical diversity and potential therapeutic applications of these specialized metabolites. We will delve into the biosynthetic origins of these compounds, detail their structural variety, and provide robust, field-proven methodologies for their extraction, isolation, and structural elucidation.

Introduction: The Chemical Arsenal of Pinus koraiensis

Pinus koraiensis, a pine species native to Eastern Asia, is a rich reservoir of bioactive secondary metabolites. Among these, the abietane-type diterpenes represent a significant class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This guide focuses on the scientific investigation of these fascinating molecules, providing a framework for their discovery and characterization.

Biosynthesis of Abietane Diterpenes: A Coordinated Enzymatic Cascade

The biosynthesis of abietane diterpenes in conifers is a complex process that begins with the universal precursor for all terpenes, geranylgeranyl pyrophosphate (GGPP). This process is compartmentalized, involving enzymes in both the plastids and the endoplasmic reticulum.[2] The key steps are outlined below:

-

Cyclization: The pathway is initiated by the enzyme abietadiene synthase, which catalyzes the cyclization of GGPP to (-)-abieta-7(8),13(14)-diene. This reaction proceeds through intermediate steps involving the formation of copalyl pyrophosphate and a pimaradiene.

-

Oxidation: A series of sequential oxidation reactions at the C18 methyl group of the abietadiene skeleton are then carried out by cytochrome P450-dependent monooxygenases. These enzymes hydroxylate the methyl group to form an alcohol (abietadienol) and then further oxidize it to an aldehyde (abietadienal).

-

Final Conversion: The final step involves the oxidation of abietadienal to the corresponding carboxylic acid, abietic acid, which is catalyzed by an aldehyde dehydrogenase.

This biosynthetic pathway provides the abietane scaffold, which is then further modified by other enzymes to generate the diverse array of abietane diterpenes found in Pinus koraiensis.

Caption: Biosynthetic pathway of abietane diterpenes.

Chemical Diversity of Abietane Diterpenes in Pinus koraiensis

Pinus koraiensis is a prolific producer of a wide array of abietane diterpenes. These compounds are characterized by their tricyclic carbon skeleton and vary in their oxidation patterns, including the presence of hydroxyl, carbonyl, and carboxyl groups. This structural diversity is a key determinant of their biological activity.[3]

| Compound Name | Molecular Formula | Key Structural Features | Source |

| Dehydroabietic acid | C₂₀H₂₈O₂ | Aromatic C-ring | [3][4] |

| 15-Hydroxydehydroabietic acid | C₂₀H₂₈O₃ | Hydroxyl group at C-15 | [3][4] |

| 12-Hydroxyabietic acid | C₂₀H₃₀O₃ | Hydroxyl group at C-12 | [3][4] |

| Lambertianic acid | C₂₀H₂₈O₃ | Furan ring | [3][4] |

| 7-oxo-13β,15-dihydroxyabiet-8(14)-en-18-oic acid | C₂₀H₃₀O₅ | Ketone at C-7, hydroxyls at C-13 and C-15 | [5] |

| 7-oxo-12α,13β,15-trihydroxyabiet-8(14)-en-18-oic acid | C₂₀H₃₀O₆ | Ketone at C-7, hydroxyls at C-12, C-13, and C-15 | [5] |

| Pinusenocarp | C₂₀H₂₈O₄ | Novel diterpenoid acid | [6] |

| Pinusenoid | C₂₀H₃₀O₅ | Novel diterpenoid acid | [6] |

| 7α-hydroxydehydroabietic acid | C₂₀H₂₈O₃ | Hydroxyl group at C-7 | [2] |

| Inonotusic acid | C₂₀H₂₆O₄ | Dienoic acid | [2] |

Experimental Protocols: From Plant Material to Pure Compound

The successful isolation of abietane diterpenes from Pinus koraiensis hinges on a systematic and well-executed experimental workflow. The following protocols are designed to provide a robust framework for researchers.

Extraction of Abietane Diterpenes

The choice of extraction method and solvent is critical for efficiently obtaining a crude extract enriched in diterpenes. Ultrasonic-assisted extraction is a highly effective method that utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.

Protocol: Ultrasonic-Assisted Extraction

-

Sample Preparation: Collect fresh and healthy plant material (e.g., pinecones or needles). Air-dry the material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.

-

Extraction: Place 100 g of the powdered plant material into a 2 L beaker. Add 1 L of 60% aqueous ethanol.[2] The use of aqueous ethanol is a strategic choice as it effectively solubilizes a broad range of mid-polarity compounds, including diterpenes.

-

Ultrasonication: Submerge the beaker in an ultrasonic bath and sonicate at 50°C for 1 hour.[2] The elevated temperature increases the solubility of the target compounds and the efficiency of the extraction process.

-

Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to prevent thermal degradation of the compounds.

-

Repeated Extraction: Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the diterpenes.

-

Lyophilization: Combine the aqueous extracts and freeze-dry to obtain a powdered crude extract.

Isolation of Abietane Diterpenes by Column Chromatography

Column chromatography is the cornerstone of natural product isolation, allowing for the separation of complex mixtures based on the differential adsorption of compounds to a stationary phase.

Protocol: Silica Gel Column Chromatography

-

Solvent-Solvent Partitioning: Suspend the lyophilized crude extract in deionized water and partition it three times with an equal volume of ethyl acetate.[2] This step selectively transfers the less polar diterpenes into the ethyl acetate phase, leaving behind more polar compounds like sugars and some phenolics in the aqueous phase.

-

Preparation of the Column: Pack a glass column (e.g., 5 cm diameter x 50 cm length) with silica gel (60-120 mesh) in a slurry with chloroform.

-

Sample Loading: Adsorb the dried ethyl acetate extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol in the following ratios (v/v): 99:1, 95:5, 90:10, 80:20, 70:30, 50:50, and finally 100% methanol.[2] This gradient elution strategy allows for the separation of compounds with a wide range of polarities.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation by thin-layer chromatography (TLC).

-

Further Purification: Combine fractions containing similar compounds (based on TLC analysis) and subject them to further purification using preparative high-performance liquid chromatography (HPLC) if necessary.

Caption: Experimental workflow for the isolation of abietane diterpenes.

Structural Elucidation: Deciphering the Molecular Architecture

Once pure compounds are isolated, their chemical structures must be determined. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically employed for the complete structural assignment of abietane diterpenes.

-

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their coupling patterns. Key signals for the abietane skeleton include those for the methyl groups, olefinic protons, and aromatic protons in compounds like dehydroabietic acid.

-

¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional groups (e.g., carbonyls, olefins, aromatic carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the entire molecular structure.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is fragmented, can provide structural information based on the fragmentation pattern.

Conclusion and Future Perspectives

The abietane diterpenes of Pinus koraiensis represent a promising area of natural product research. Their structural diversity and associated biological activities make them attractive candidates for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this fascinating plant species. Future research should focus on the isolation and characterization of novel abietane diterpenes, the elucidation of their biosynthetic pathways, and the comprehensive evaluation of their therapeutic potential.

References

-

Xin, C., Zhang, Y., Zhao, M., et al. (2021). Polyditerpene acid from Pinus koraiensis pinecones inhibits the progression of hepatocarcinoma. Food and Chemical Toxicology, 150, 112061. [Link]

-

Yang, X., Zhang, H., Zhang, Y., et al. (2008). Two new diterpenoid acids from Pinus koraiensis. Fitoterapia, 79(3), 179-181. [Link]

-

Yang, X., Zhang, Y. C., Zhang, H., & Wang, J. (2008). [Isolation and identification of diterpenoids from Pinus koraiensis]. Zhong Yao Cai, 31(1), 53-55. [Link]

-

Yang, X., Zhang, Y. C., Zhang, H., & Wang, J. (2008). Isolation and identification of diterpenoids from Pinus koraiensis. Harbin Institute of Technology. [Link]

-

Lee, J. H., Lee, B. K., Kim, J. H., Lee, S. H., & Hong, S. T. (2014). Flow diagram for extraction and fractionation of Pinus koraiensis. ResearchGate. [Link]

-

Yang, X., Zhang, Y. C., Zhang, H., et al. (2007). Diterpenoid acids from pinus koraiensis. Harbin Institute of Technology. [Link]

-

Kim, J. E., & Kim, H. J. (2020). Bioactive Compounds Isolated from Pinus densiflora and koraiensis and their Applications. Journal of the Korean Society of Food Science and Nutrition, 49(10), 1039-1052. [Link]

-

Venditti, A., Frezza, C., Sciubba, F., et al. (2018). 1H and 13C NMR spectral assignments of abietane diterpenes from Pinus heldreichii and Pinus nigra subsp. nigra. Magnetic Resonance in Chemistry, 56(10), 965-973. [Link]

-

Kim, M. S., Lee, D. Y., Park, J. C., & Kim, Y. C. (2019). Terpene Compound Composition and Antioxidant Activity of Essential Oils from Needles of Pinus densiflora, Pinus koraiensis, Abies holophylla, and Juniperus chinensis by Harvest Period. Molecules, 24(18), 3354. [Link]

-

Feng, T., Cai, X. H., Tan, Q. G., & Luo, X. D. (2010). Abietane diterpenoids and a lignan from Pinus yunnanensis. Zeitschrift für Naturforschung B, 65(6), 765-769. [Link]

-

Feng, T., Cai, X. H., Tan, Q. G., & Luo, X. D. (2010). ChemInform Abstract: Abietane Diterpenoids and a Lignan from Pinus yunnanensis. ChemInform, 41(43). [Link]

-

Bruker BioSpin. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Bruker. [Link]

-

Shulgina, V. V., Oskorina, A. S., & Fedoreyev, S. A. (2020). Comparison of HPLC-DAD-ESI-MS chromatographic profiles for the extracts of pine Pinus koraiensis bark and needles. ResearchGate. [Link]

-

Raros, R. A., & Sa, Y. S. (2023). HPLC-DAD method validation for quantification of dehydroabietic acid and abietic acid in oral spray containing Pinus merkusii heartwood extract and its antibacterial effects on clinically isolated Streptococcus mutans. Acta Chromatographica, 35(4), 301-308. [Link]

-

Araújo, R. M., da Silva, M. S., & Braz-Filho, R. (2003). Structure Determination of New Abietane Diterpenes from Hyptis Martiusii by NMR Analysis. Annals of Magnetic Resonance, 2(3), 119-121. [Link]

-

Su, Y. C., Ho, C. L., & Wang, E. I. C. (2006). Three Abietane Diterpenes and Two Diterpenes Incorporated Sesquiterpenes From the Bark of Cryptomeria Japonica. Journal of the Chinese Chemical Society, 53(4), 939-944. [Link]

-

Lee, S. O., Lee, S. K., Kim, Y. J., & Chung, S. H. (2013). Identification of afzelin and quercitrin from pinus koraiensis and their contents in genus pinus using HPLC/UV analysis. Journal of the Korean Society for Applied Biological Chemistry, 56(6), 721-724. [Link]

-

Savic, S., et al. (2021). Content of the targeted abietane diterpenes determined by HPLC-DAD, in... ResearchGate. [Link]

-

Fan, D., et al. (2020). New Abietane and Kaurane Type Diterpenoids from the Stems of Tripterygium regelii. MDPI. [Link]

-

Fan, D., et al. (2020). (PDF) New Abietane and Kaurane Type Diterpenoids from the Stems of Tripterygium regelii. ResearchGate. [Link]

Sources

- 1. Bioactive Compounds Isolated from Pinus densiflora and koraiensis and their Applications -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

- 2. ruixinbio.com [ruixinbio.com]

- 3. [Isolation and identification of diterpenoids from Pinus koraiensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of diterpenoids from Pinus koraiensis - Harbin Institute of Technology [scholar.hit.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Diterpenoid acids from pinus koraiensis - Harbin Institute of Technology [scholar.hit.edu.cn]

- 7. auremn.org [auremn.org]

An In-depth Technical Guide to the Pharmacological Screening of 7α,15-Dihydroxydehydroabietic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 7α,15-Dihydroxydehydroabietic Acid

7α,15-Dihydroxydehydroabietic acid is a naturally occurring abietane diterpenoid found in Pinus koraiensis[1]. This compound belongs to a class of molecules that have garnered significant interest in the scientific community for their diverse biological activities[2][3][4]. While research has specifically highlighted its anti-angiogenic properties through the downregulation of crucial signaling pathways, a comprehensive pharmacological screening is warranted to fully elucidate its therapeutic potential[1]. This guide provides a detailed framework for the systematic evaluation of 7α,15-dihydroxydehydroabietic acid, encompassing a suite of in vitro assays to probe its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations.

Pharmacological Screening Strategy: A Multi-faceted Approach

A comprehensive understanding of the pharmacological profile of 7α,15-dihydroxydehydroabietic acid necessitates a multi-pronged screening approach. The proposed strategy, outlined below, begins with a fundamental assessment of cytotoxicity to establish a therapeutic window, followed by parallel investigations into its anti-inflammatory, antimicrobial, and antioxidant potential. Finally, a more focused exploration of its known anti-angiogenic effects is detailed.

Caption: A logical workflow for the pharmacological screening of 7α,15-Dihydroxydehydroabietic acid.

Part 1: Foundational Cytotoxicity Assessment

A critical first step in the pharmacological evaluation of any compound is to determine its cytotoxic profile. This information is essential for identifying a concentration range that is effective for therapeutic activity while minimizing harm to healthy cells.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic studies, or a cancer cell line like HeLa for general cytotoxicity) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of 7α,15-dihydroxydehydroabietic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Self-Validating System:

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be run in parallel to validate the assay's sensitivity.

-

Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as in the test samples serve as the baseline for 100% viability.

-

Blank: Wells containing only culture medium and MTT, without cells, are used to subtract the background absorbance.

Part 2: Evaluation of Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Natural products are a rich source of potential anti-inflammatory agents. The following assays will assess the ability of 7α,15-dihydroxydehydroabietic acid to modulate key inflammatory mediators.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of 7α,15-dihydroxydehydroabietic acid for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Self-Validating System:

-

Positive Control: A known iNOS inhibitor (e.g., L-NAME) should be included.

-

Negative Control: Cells treated with vehicle and LPS.

-

Basal Control: Untreated cells to measure baseline NO production.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify their levels in cell culture supernatants.

Experimental Protocol:

-

Cell Culture and Treatment: Follow the same cell seeding, compound treatment, and LPS stimulation protocol as described for the NO assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. A general workflow is as follows:

-

Coat a 96-well plate with the capture antibody.

-

Block non-specific binding sites.

-

Add standards and samples (supernatants) to the wells.

-

Add the detection antibody.

-

Add a streptavidin-HRP conjugate.

-

Add the substrate solution (e.g., TMB) and stop the reaction.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Self-Validating System:

-

Standard Curve: A standard curve with known concentrations of the cytokine must be generated for each plate.

-

Positive Control: Supernatant from cells stimulated with LPS only.

-

Negative Control: Supernatant from unstimulated cells.

Part 3: Antimicrobial Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products are a promising source for such discoveries.

Agar Well Diffusion Method for Preliminary Screening

Principle: This method provides a qualitative assessment of the antimicrobial activity of a compound. The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland standard.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of different concentrations of 7α,15-dihydroxydehydroabietic acid into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Self-Validating System:

-

Positive Control: A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Negative Control: The solvent used to dissolve the test compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of 7α,15-dihydroxydehydroabietic acid in Mueller-Hinton broth.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Self-Validating System:

-

Growth Control: Wells containing only broth and the microorganism.

-

Sterility Control: Wells containing only broth.

-

Positive Control: A standard antibiotic with a known MIC for the test organism.

Part 4: Antioxidant Capacity Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 7α,15-dihydroxydehydroabietic acid to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC₅₀ value is determined from a dose-response curve.

Self-Validating System:

-

Positive Control: A known antioxidant such as ascorbic acid or Trolox.

-

Blank: Methanol.

ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

Experimental Protocol:

-

Generation of ABTS•⁺: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Adjustment of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of various concentrations of 7α,15-dihydroxydehydroabietic acid to 1 mL of the diluted ABTS•⁺ solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm after 6 minutes.

-

Data Analysis: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Self-Validating System:

-

Positive Control: Trolox is used to generate a standard curve.

-

Blank: Ethanol.

Part 5: Mechanistic Investigation of Anti-Angiogenic Activity